molecular formula C22H24N4O3S B2550346 N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034399-90-9

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2550346
CAS No.: 2034399-90-9
M. Wt: 424.52
InChI Key: RJPJLYZZILDALN-UHFFFAOYSA-N
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Description

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Quinoline Derivatives : Research by Molina et al. (1993) on the synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation processes provides insights into methodologies that could potentially be applied to synthesize complex molecules similar to the compound . The study highlights the versatility of quinoline derivatives in chemical synthesis, hinting at the broad synthetic applicability of such compounds in medicinal chemistry and material science Molina, Alajarín, & Sánchez-Andrada, 1993.

  • Azetidinones as Precursors : Casarrubios et al. (2015) explored the use of 2-azetidinones as precursors for CC'N-pincer ligands, demonstrating their potential in developing complex ligands for metal coordination. This highlights the chemical reactivity and utility of azetidinone-containing compounds in creating sophisticated chemical entities for catalysis or materials science Casarrubios et al., 2015.

Biological Activities and Applications

  • Anticancer Activities of Quinoline Derivatives : Solomon and Lee (2011) reviewed the anticancer activities of quinoline derivatives, emphasizing their mechanisms of action and the structural-activity relationship. Given the structural similarity, the compound may also possess interesting biological activities worthy of exploration in oncology research Solomon & Lee, 2011.

  • Anticonvulsant Agents from Quinoline Derivatives : Pawar, Gaikwad, and Balani (2011) demonstrated the synthesis of N-substituted-7-hydroxy-4-methyl-2-oxoquinolines showing anticonvulsant activities. This suggests that structural analogs of the compound might be explored for neurological or pharmacological applications Pawar, Gaikwad, & Balani, 2011.

Material Science and Sensing Applications

  • Electropolymerization and Sensing Applications : Carbas et al. (2012) investigated the synthesis and electropolymerization of a new terthiophene monomer bearing a quinoxaline moiety for ion sensing, indicating potential applications of similar compounds in developing sensors or materials with specific electronic properties Carbas, Kıvrak, Zora, & Önal, 2012.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-19-11-16-10-17(9-14-3-1-7-26(19)20(14)16)24-22(29)21(28)23-12-18(25-5-2-6-25)15-4-8-30-13-15/h4,8-10,13,18H,1-3,5-7,11-12H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJLYZZILDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=CSC=C4)N5CCC5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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